molecular formula C9H11NO2 B3275118 D-Phenyl alanine CAS No. 62056-68-2

D-Phenyl alanine

Cat. No.: B3275118
CAS No.: 62056-68-2
M. Wt: 165.19 g/mol
InChI Key: HCRMTRJXSDDOIK-ZETCQYMHSA-N
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Description

D-Phenylalanine: is an enantiomer of phenylalanine, an essential aromatic amino acid. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. D-Phenylalanine is known for its role in various biochemical processes and its potential therapeutic applications. It is structurally similar to L-phenylalanine but differs in its spatial configuration, which affects its biological activity.

Scientific Research Applications

D-Phenylalanine has numerous applications in scientific research:

Mechanism of Action

  • Analgesic Activity : D-Phenylalanine is reputed to exhibit analgesic properties. This effect may be attributed to its potential inhibition of enkephalin degradation by the enzyme carboxypeptidase A .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylalanine can be synthesized through several methods. One common approach is the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This method involves the use of a recirculating packed-bed reactor, which enhances the resolution efficiency and yields optically pure D-phenylalanine .

Industrial Production Methods: The industrial production of D-phenylalanine often involves biocatalytic processes using engineered phenylalanine ammonia-lyases. These enzymes are tailored to convert specific substrates into D-phenylalanine with high enantiomeric excess and yield. The process is scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: D-Phenylalanine can be oxidized to form phenylpyruvic acid.

    Reduction: It can be reduced to form phenylalaninol.

    Substitution: D-Phenylalanine can participate in substitution reactions, where the amino or carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products:

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylalaninol.

    Substitution: Various substituted phenylalanine derivatives.

Comparison with Similar Compounds

Uniqueness: D-Phenylalanine is unique due to its specific spatial configuration, which allows it to inhibit certain enzymes and enhance endorphin levels. Unlike L-phenylalanine, it is not incorporated into proteins but has distinct therapeutic properties, particularly in pain management and mood regulation.

Properties

IUPAC Name

phenyl (2S)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMTRJXSDDOIK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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